Cas no 2138152-81-3 (1,1-Dioxo-4-(prop-2-en-1-yl)-1lambda6-thiane-4-carboxylic acid)
1,1-Dioxo-4-(prop-2-en-1-yl)-1lambda6-thiane-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1,1-dioxo-4-(prop-2-en-1-yl)-1lambda6-thiane-4-carboxylic acid
- 2138152-81-3
- EN300-624819
- 1,1-Dioxo-4-(prop-2-en-1-yl)-1lambda6-thiane-4-carboxylic acid
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- Inchi: 1S/C9H14O4S/c1-2-3-9(8(10)11)4-6-14(12,13)7-5-9/h2H,1,3-7H2,(H,10,11)
- InChI Key: ZATHDJFAUNJHNT-UHFFFAOYSA-N
- SMILES: S1(CCC(C(=O)O)(CC=C)CC1)(=O)=O
Computed Properties
- Exact Mass: 218.06128010g/mol
- Monoisotopic Mass: 218.06128010g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 79.8Ų
1,1-Dioxo-4-(prop-2-en-1-yl)-1lambda6-thiane-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-624819-0.05g |
1,1-dioxo-4-(prop-2-en-1-yl)-1lambda6-thiane-4-carboxylic acid |
2138152-81-3 | 95.0% | 0.05g |
$612.0 | 2025-03-15 | |
| Enamine | EN300-624819-0.1g |
1,1-dioxo-4-(prop-2-en-1-yl)-1lambda6-thiane-4-carboxylic acid |
2138152-81-3 | 95.0% | 0.1g |
$640.0 | 2025-03-15 | |
| Enamine | EN300-624819-0.25g |
1,1-dioxo-4-(prop-2-en-1-yl)-1lambda6-thiane-4-carboxylic acid |
2138152-81-3 | 95.0% | 0.25g |
$670.0 | 2025-03-15 | |
| Enamine | EN300-624819-0.5g |
1,1-dioxo-4-(prop-2-en-1-yl)-1lambda6-thiane-4-carboxylic acid |
2138152-81-3 | 95.0% | 0.5g |
$699.0 | 2025-03-15 | |
| Enamine | EN300-624819-1.0g |
1,1-dioxo-4-(prop-2-en-1-yl)-1lambda6-thiane-4-carboxylic acid |
2138152-81-3 | 95.0% | 1.0g |
$728.0 | 2025-03-15 | |
| Enamine | EN300-624819-2.5g |
1,1-dioxo-4-(prop-2-en-1-yl)-1lambda6-thiane-4-carboxylic acid |
2138152-81-3 | 95.0% | 2.5g |
$1428.0 | 2025-03-15 | |
| Enamine | EN300-624819-5.0g |
1,1-dioxo-4-(prop-2-en-1-yl)-1lambda6-thiane-4-carboxylic acid |
2138152-81-3 | 95.0% | 5.0g |
$2110.0 | 2025-03-15 | |
| Enamine | EN300-624819-10.0g |
1,1-dioxo-4-(prop-2-en-1-yl)-1lambda6-thiane-4-carboxylic acid |
2138152-81-3 | 95.0% | 10.0g |
$3131.0 | 2025-03-15 |
1,1-Dioxo-4-(prop-2-en-1-yl)-1lambda6-thiane-4-carboxylic acid Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 1,1-Dioxo-4-(prop-2-en-1-yl)-1lambda6-thiane-4-carboxylic acid
Introduction to 1,1-Dioxo-4-(prop-2-en-1-yl)-1lambda6-thiane-4-carboxylic acid (CAS No. 2138152-81-3)
1,1-Dioxo-4-(prop-2-en-1-yl)-1lambda6-thiane-4-carboxylic acid, identified by the chemical formula CAS No. 2138152-81-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thioether family, characterized by its unique sulfur-containing heterocyclic structure, which imparts distinct reactivity and potential biological activity. The presence of a dioxo group (C=O-C=O) and an allyl substituent (prop-2-en-1-yl) enhances its molecular complexity, making it a promising candidate for further exploration in drug discovery and material science.
The structural framework of 1,1-Dioxo-4-(prop-2-en-1-yl)-1lambda6-thiane-4-carboxylic acid consists of a thiirane core, which is a five-membered ring containing sulfur and two carbon atoms. This core is further functionalized with a carboxylic acid group at the 4-position and an acetyl group at the 1-position, contributing to its versatility in chemical transformations. The allyl substituent at the 4-position introduces unsaturation, allowing for potential Michael addition reactions and other electrophilic additions, which are crucial in medicinal chemistry for constructing more complex molecules.
In recent years, there has been a surge in research focused on sulfur-containing heterocycles due to their wide-ranging biological activities. Thiiranes, in particular, have been studied for their potential as intermediates in the synthesis of bioactive compounds. The dioxo group in this compound enhances its reactivity, making it an attractive scaffold for developing novel therapeutic agents. For instance, derivatives of thiiranes have shown promise in inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The allyl group further extends the possibilities for functionalization, enabling the creation of libraries of compounds with tailored biological properties.
One of the most compelling aspects of 1,1-Dioxo-4-(prop-2-en-1-yl)-1lambda6-thiane-4-carboxylic acid is its potential application in the development of anti-inflammatory and anti-microbial agents. The thiirane ring can undergo ring-opening reactions under specific conditions, allowing for the introduction of various pharmacophores. This flexibility makes it an excellent candidate for structure-based drug design. Additionally, the dioxo group can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity. These features are particularly relevant in the context of chronic diseases where inflammation plays a significant role.
The synthesis of 1,1-Dioxo-4-(prop-2-en-1-yl)-1lambda6-thiane-4-carboxylic acid involves multi-step organic transformations that highlight its synthetic utility. The key steps typically include the formation of the thiirane ring through nucleophilic substitution reactions followed by oxidation to introduce the dioxo groups. The allyl substituent is often introduced via cross-coupling reactions or direct functionalization of pre-existing double bonds. These synthetic strategies demonstrate the compound's adaptability and suitability for large-scale production if needed.
Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 1,1-Dioxo-4-(prop-2-en-1-yl)-1lambda6-thiane-4-carboxylic acid for potential drug candidates. Molecular docking studies have been particularly useful in identifying how this compound might interact with biological targets such as enzymes and receptors. For example, simulations have suggested that derivatives of this compound could bind to active sites on COX enzymes, potentially leading to new nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects compared to existing ones.
The allyl group's presence also makes 1,1-Dioxo-4-(prop-2-en-1-yl)-1lambda6-thiane-4-carboxylic acid a valuable intermediate for polymer chemistry applications. Allyl-functionalized thiiranes can undergo polymerization reactions to form conjugated polymers with applications in organic electronics and photovoltaics. These polymers exhibit interesting optoelectronic properties due to their extended conjugation systems and can be used in light-emitting diodes (LEDs), solar cells, and sensors. The versatility of this compound underscores its importance not only in pharmaceuticals but also in materials science.
In conclusion, 1,1-Dioxo - 4 - (prop - 2 - en - 1 - yl) - 1 lambda6 - thiane - 4 - carboxylic acid (CAS No . 2138152 -81 -3) represents a fascinating molecule with diverse applications across multiple scientific disciplines . Its unique structural features , including the thiirane core , dioxo groups , and allyl substituent , make it a versatile scaffold for drug discovery , material science , and beyond . As research continues to uncover new synthetic pathways and biological activities , this compound is poised to play an increasingly important role in advancing scientific knowledge and innovation .
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